Rubiayannone A
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Overview
Description
Rubiayannone A is an anthraquinone glycoside derived from the roots of the plant Rubia yunnanensis. This compound is known for its antiplatelet aggregation activity, making it a subject of interest in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubiayannone A is typically isolated from natural sources, specifically from the roots of Rubia yunnanensis. The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification.
Chemical Reactions Analysis
Types of Reactions
Rubiayannone A undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure, leading to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Rubiayannone A has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anthraquinone derivatives.
Biology: Investigated for its antiplatelet aggregation activity, which is relevant in cardiovascular research.
Medicine: Potential therapeutic applications in preventing blood clot formation.
Industry: Used in the development of natural product-based pharmaceuticals.
Mechanism of Action
Rubiayannone A exerts its effects primarily through its antiplatelet aggregation activity. The compound inhibits the aggregation of platelets, which is a crucial step in the formation of blood clots. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with platelet surface receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Carbomethoxyanthraquinone
- 2-Formylanthraquinone
- Rubilatin-A
Uniqueness
Rubiayannone A is unique due to its specific glycoside structure and its potent antiplatelet aggregation activity. While other anthraquinone derivatives also exhibit biological activities, this compound stands out for its potential therapeutic applications in cardiovascular health .
Properties
Molecular Formula |
C25H26O14 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
1,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C25H26O14/c26-10-5-12(19(31)15-14(10)16(28)8-3-1-2-4-9(8)17(15)29)38-25-23(35)21(33)20(32)13(39-25)7-37-24-22(34)18(30)11(27)6-36-24/h1-5,11,13,18,20-27,30-35H,6-7H2/t11-,13-,18+,20-,21+,22-,23-,24+,25-/m1/s1 |
InChI Key |
DDRYMWKSIFOIRW-SSZNVGDCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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